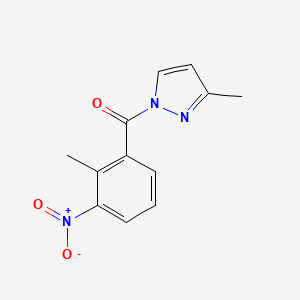![molecular formula C18H20N2OS B7456348 3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7456348.png)
3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one, commonly known as DMPSB, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMPSB is a sulfur-containing compound that has been synthesized through various methods and has shown promising results in various biological systems.
科学研究应用
DMPSB has shown potential therapeutic applications in various biological systems. Studies have shown that DMPSB has anti-inflammatory, antioxidant, and anticancer properties. DMPSB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. DMPSB has also been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. Additionally, DMPSB has been shown to protect against oxidative stress in various cell types.
作用机制
The exact mechanism of action of DMPSB is not fully understood. However, studies have suggested that DMPSB may exert its effects through the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. DMPSB has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer cell growth. DMPSB has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification pathways.
Biochemical and Physiological Effects:
DMPSB has been shown to have various biochemical and physiological effects. DMPSB has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. DMPSB has also been shown to reduce the production of reactive oxygen species and lipid peroxidation products in various cell types. Additionally, DMPSB has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
实验室实验的优点和局限性
DMPSB has several advantages for lab experiments. DMPSB is a small molecule that can be easily synthesized and modified. DMPSB has also been shown to have low toxicity in animal models, making it a safe candidate for further research. However, DMPSB has some limitations for lab experiments. DMPSB has poor solubility in water, which can make it difficult to administer in vivo. Additionally, DMPSB has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
未来方向
There are several future directions for DMPSB research. One potential direction is to investigate the efficacy of DMPSB in combination with other anticancer drugs. Another potential direction is to investigate the safety and efficacy of DMPSB in humans. Additionally, further studies are needed to fully understand the mechanism of action of DMPSB and its potential therapeutic applications in various diseases. Overall, DMPSB has shown promising results in various biological systems and has the potential to be a valuable therapeutic agent in the future.
合成方法
DMPSB can be synthesized through various methods, including the reaction of 3-(3-bromo-propyl)-1H-benzimidazol-2-one with 3,4-dimethylthiophenol in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-(3-chloro-propyl)-1H-benzimidazol-2-one with 3,4-dimethylthiophenol in the presence of a copper catalyst. Both methods yield DMPSB as a white crystalline solid.
属性
IUPAC Name |
3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-13-8-9-15(12-14(13)2)22-11-5-10-20-17-7-4-3-6-16(17)19-18(20)21/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWWCXKGKOCZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCCCN2C3=CC=CC=C3NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride](/img/structure/B7456271.png)
![[5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 5-methylpyrazine-2-carboxylate](/img/structure/B7456285.png)
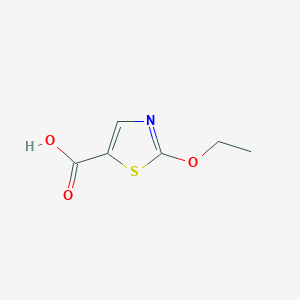
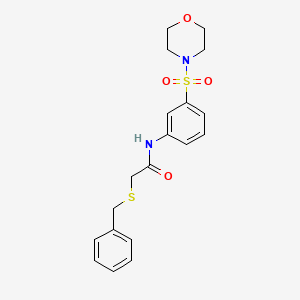
![N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide](/img/structure/B7456319.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456322.png)
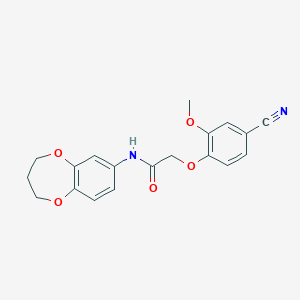
![N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456331.png)
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7456335.png)
![N-(3-chloro-4-cyanophenyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456340.png)
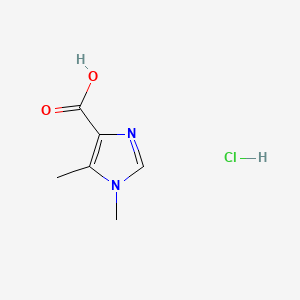
![4-Chloro-2-nitropyrazolo[1,5-A]pyrazine](/img/structure/B7456346.png)
